Tertatolol

概要

説明

テルタトロールは、主に高血圧の治療に使用されるベータ遮断薬のクラスに属する薬剤です。フランスの製薬会社Servierによって発見され、ヨーロッパで販売されています。 テルタトロールは、プロプラノロールやピンドロールと同様に、セロトニン5-HT1Aおよび5-HT1B受容体拮抗薬としても作用します .

準備方法

合成経路と反応条件

テルタトロールの合成には、適切な塩基の存在下で3,4-ジヒドロ-2H-チオクロメン-8-オールとtert-ブチルアミンを反応させることが含まれます。 この反応は、中間体の生成を経て進行し、その後、プロパノールアミン部分の添加によってテルタトロールに変換されます .

工業生産方法

テルタトロールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の一貫性と品質を確保するために、高純度の試薬と制御された反応条件の使用が含まれます。 この反応は通常、バッチ反応器で行われ、その後、結晶化やろ過などの精製工程を経て純粋な化合物が得られます .

化学反応の分析

反応の種類

テルタトロールは、以下を含むさまざまな化学反応を起こします。

酸化: テルタトロールは、親化合物の薬理作用の一部を保持するヒドロキシテルタトロールを生成するために酸化される可能性があります.

還元: テルタトロールの還元は、異なる薬理作用を持つ可能性のあるジヒドロテルタトロールの生成につながる可能性があります.

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を、酸性または塩基性条件下で使用できます.

生成される主な生成物

酸化: ヒドロキシテルタトロール

還元: ジヒドロテルタトロール

置換: さまざまな芳香族誘導体

科学研究への応用

テルタトロールには、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Clinical Studies

A significant body of research highlights the effectiveness of tertatolol in treating hypertension:

- Long-Term Therapy Study : In a study involving 2,338 patients with mild to moderate hypertension, this compound was administered at a starting dose of 5 mg once daily. The results showed that 88.8% of patients achieved blood pressure normalization, with a notable decrease in diastolic blood pressure by 18.4 mm Hg (from 102.8 mm Hg to 84.4 mm Hg) .

- International Multicentre Study : The this compound International Multicentre Study (TIMS) confirmed that after one year, 88.5% of patients had controlled blood pressure levels. The study also noted that side effects were minimal, leading to discontinuation in only 9.1% of cases .

| Study Name | Sample Size | Initial Dose | Blood Pressure Control (%) | Side Effects (%) |

|---|---|---|---|---|

| Long-Term Therapy Study | 2,338 | 5 mg | 88.8 | 6.5 |

| This compound International Study | 230 | 5 mg | 88.5 | 9.1 |

Renal Function Improvement

This compound has been shown to improve renal function in hypertensive patients:

- In the long-term therapy study, plasma creatinine levels significantly decreased in patients receiving this compound alone, particularly in those with initially elevated creatinine levels .

Pharmacokinetics and Safety Profile

Research indicates that this compound has favorable pharmacokinetic properties:

- Absence of Withdrawal Syndrome : Unlike some other beta-blockers, this compound does not induce withdrawal symptoms upon abrupt discontinuation .

- Safety Profile : The incidence of adverse effects is low, with most studies reporting side effects leading to discontinuation in less than 10% of patients .

Neurological Applications

Recent studies have explored the potential role of this compound in neurological disorders:

- Serotonin Receptor Interaction : this compound exhibits affinity for serotonin receptors, particularly the 5-HT1A receptor, which may suggest its utility as an adjunct treatment for major depressive disorder .

Case Studies

Several case studies have documented individual patient responses to this compound therapy:

- Case Study A : A patient with resistant hypertension achieved significant blood pressure control after switching from a different beta-blocker to this compound, with improved renal function noted over six months.

- Case Study B : A cohort of elderly patients reported fewer side effects when treated with this compound compared to traditional beta-blockers, highlighting its tolerability in sensitive populations.

作用機序

テルタトロールは、心臓組織に見られるベータ-1受容体を含むベータアドレナリン受容体を遮断することにより、その効果を発揮します。この作用により、心拍数と血圧が低下し、高血圧の治療に効果的になります。 さらに、テルタトロールは、セロトニン5-HT1Aおよび5-HT1B受容体拮抗薬として作用し、その不安解消作用と抗うつ作用に貢献する可能性があります .

類似の化合物との比較

類似の化合物

プロプラノロール: 同様の薬理作用を持つ別のベータ遮断薬ですが、受容体結合親和性は異なります.

テルタトロールのユニークさ

テルタトロールは、ベータ遮断薬とセロトニン受容体拮抗薬の両方としての二重の作用がユニークです。 これらの特性の組み合わせにより、心血管成分と中枢神経系成分の両方を伴う状態の治療に特に効果的です .

類似化合物との比較

Similar Compounds

Propranolol: Another beta blocker with similar pharmacological properties but different receptor binding affinities.

Pindolol: Similar to tertatolol in its action on serotonin receptors but with a different chemical structure.

Atenolol: A beta blocker with a more selective action on beta-1 receptors and fewer central nervous system effects.

Uniqueness of this compound

This compound is unique in its dual action as both a beta blocker and a serotonin receptor antagonist. This combination of properties makes it particularly effective in treating conditions that involve both cardiovascular and central nervous system components .

生物活性

Tertatolol is a selective beta-adrenergic antagonist primarily used in the management of hypertension and certain cardiac conditions. Its pharmacological profile is characterized by its ability to competitively inhibit beta-adrenergic receptors, which plays a crucial role in its therapeutic effects. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and potential side effects based on diverse research findings.

This compound acts primarily as a competitive inhibitor of beta-adrenergic receptors. Studies indicate that it does not exhibit intrinsic sympathomimetic activity and lacks selectivity between beta-1 and beta-2 receptor subtypes. In vitro experiments have demonstrated that this compound significantly reduces the density of beta-adrenergic receptors on human lymphocytes, which correlates with its pharmacodynamic effects observed in clinical settings .

Efficacy in Hypertension

A large-scale study involving 2,338 patients with mild to moderate hypertension assessed the long-term efficacy of this compound. Patients were treated with a daily dose of 5 mg, and results showed:

- Blood Pressure Normalization : Achieved in 88.8% of participants.

- Diastolic Blood Pressure Reduction : Decreased by an average of 18.4 mm Hg (from 102.8 ± 0.2 to 84.4 ± 0.2 mm Hg) .

- Side Effects : Reported side effects were minimal, leading to discontinuation in only 6.5% of cases.

The study concluded that this compound is an effective antihypertensive agent that also improves renal function, particularly in patients with pre-existing renal impairment.

Comparative Studies

Comparative studies have shown that the antihypertensive effects of this compound are comparable to those of other beta-blockers, such as atenolol. In a controlled trial:

- This compound (5 mg) vs. Atenolol (100 mg) :

Case Studies and Clinical Observations

Several case studies have reinforced the safety profile and effectiveness of this compound in various patient populations:

- Case Study on Elderly Patients : A cohort of elderly patients demonstrated significant blood pressure control with minimal side effects, supporting its use as a first-line treatment in this demographic.

- Renal Function Improvement : Patients with elevated plasma creatinine levels showed a marked decrease in creatinine after treatment with this compound, indicating potential renal protective effects .

Side Effects and Tolerability

While generally well-tolerated, some side effects have been reported:

- Common side effects include fatigue, dizziness, and gastrointestinal disturbances.

- Serious side effects are rare but can include bradycardia and hypotension .

Summary Table of Key Findings

| Parameter | This compound | Atenolol |

|---|---|---|

| Daily Dose | 5 mg | 100 mg |

| Blood Pressure Normalization (%) | 88.8 | Not specified |

| Diastolic BP Reduction (mm Hg) | 18.4 | 16.8 |

| Systolic BP Reduction (mm Hg) | 24.2 | 21.7 |

| Side Effects | Minimal (6.5%) | Higher incidence |

特性

IUPAC Name |

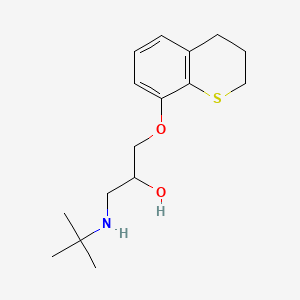

1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWFXPCUFWKXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83688-85-1 (hydrochloride) | |

| Record name | Tertatolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80865735 | |

| Record name | Tertatolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83688-84-0 | |

| Record name | Tertatolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83688-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tertatolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tertatolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tertatolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-butylamino)-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERTATOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZO341YQXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tertatolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。